molecular formula C10H8N2O4 B12571606 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl-

Cat. No.: B12571606
M. Wt: 220.18 g/mol
InChI Key: CTCRWUIFSFFRMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl- is a bicyclic heteroaromatic compound featuring a pyrrole ring fused to a pyridine ring at the [2,3-b] position. The molecule contains two carboxylic acid groups at the 3- and 5-positions and a methyl substituent at the 1-position (the pyrrole nitrogen).

Properties

IUPAC Name

1-methylpyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-12-4-7(10(15)16)6-2-5(9(13)14)3-11-8(6)12/h2-4H,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTCRWUIFSFFRMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1N=CC(=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl- is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This compound has garnered attention due to its diverse biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl- can be represented as follows:

  • Molecular Formula : C₉H₈N₂O₄
  • Molecular Weight : 196.17 g/mol
  • CAS Number : 898746-35-5

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor for specific kinases and enzymes involved in cellular signaling pathways. For instance, studies have shown that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit potent inhibition against TNIK (TRAF2 and NCK interacting kinase), with some compounds demonstrating IC50 values lower than 1 nM .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of pyrrolo[2,3-b]pyridine derivatives. These compounds have shown significant activity against various bacterial strains, including:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus3.12 μg/mL
Compound BEscherichia coli12.5 μg/mL
Control (Ciprofloxacin)Both strains2 μg/mL

These findings suggest that the pyrrolo[2,3-b]pyridine scaffold can serve as a lead structure for developing new antibacterial agents .

Anticancer Activity

Pyrrolo[2,3-b]pyridine derivatives have also been investigated for their anticancer properties. In vitro studies demonstrated that certain derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example:

  • Case Study : A derivative exhibited a significant reduction in cell viability in breast cancer cell lines with an IC50 value of approximately 0.5 μM.

Case Study 1: TNIK Inhibition

In an in-house screening project, several pyrrolo[2,3-b]pyridine compounds were synthesized and evaluated for their ability to inhibit TNIK. The most promising candidates showed concentration-dependent inhibition of IL-2 secretion in T-cells, indicating potential applications in immunomodulation therapies .

Case Study 2: Antituberculosis Activity

Research into the antituberculosis potential of pyrrolo[2,3-b]pyridine derivatives revealed that some compounds exhibited MIC values as low as 5 µM against Mycobacterium tuberculosis H37Ra strain. This suggests that modifications to the pyrrole structure can enhance efficacy against resistant strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, synthetic, and commercial aspects of 1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl- with structurally related compounds from the evidence:

Compound Substituents/Modifications Yield (Synthesis) Molecular Formula Key Properties/Applications Commercial Availability
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 1-methyl- 1-methyl, 3,5-dicarboxylic acid N/A C₁₁H₈N₂O₄ (estimated) High polarity, potential as a ligand or API intermediate Likely custom synthesis required
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [] 5-chloro, 2-carboxylic acid, [2,3-c] isomer 71% C₈H₅ClN₂O₂ Enhanced electrophilicity due to Cl; antimicrobial applications Not specified
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid [] 5-methoxy, 2-carboxylic acid, [2,3-c] isomer 80% C₉H₈N₂O₃ Improved solubility (methoxy group); kinase inhibition studies Not specified
1H-Pyrrolo[2,3-b]pyridine-3,5-dicarboxylic acid, 5-methyl ester [] 5-methyl ester, 3-carboxylic acid N/A C₁₂H₁₀N₂O₄ Reduced polarity (ester vs. acid); priced at €793.74/100mg Available in 100mg, 250mg, 500mg batches

Key Observations:

  • Structural Isomerism : The [2,3-b] vs. [2,3-c] fusion position (e.g., compounds) alters electronic distribution and steric environments. For example, [2,3-c] isomers prioritize substituents on the pyridine ring, whereas [2,3-b] derivatives position substituents closer to the pyrrole nitrogen, affecting hydrogen-bonding capabilities .
  • Substituent Effects :
    • Electron-Withdrawing Groups (e.g., Cl) : The 5-chloro derivative (71% yield) exhibits higher reactivity in cross-coupling reactions, suitable for generating bioactive analogs .
    • Electron-Donating Groups (e.g., OMe) : The 5-methoxy derivative (80% yield) shows enhanced solubility, advantageous for drug formulation .
    • Ester vs. Acid : The 5-methyl ester derivative () is commercially available, suggesting esterification mitigates the dicarboxylic acid’s polarity, favoring transport in biological systems .
  • Commercial Viability : Ester derivatives (e.g., ) are marketed at premium prices (€793.74–€1,793.02), indicating demand for pyrrolopyridine-based intermediates in industrial R&D .

Research Implications and Limitations

  • Gaps in Data : Direct physicochemical data (e.g., pKa, solubility) for the 1-methyl-dicarboxylic acid derivative are absent in the evidence, necessitating further experimental characterization.
  • Contradictions : focuses on [2,3-c] isomers, which differ significantly in bioactivity from [2,3-b] analogs. This highlights the need for isomer-specific studies to avoid misleading conclusions.

Preparation Methods

Cyclization and Core Formation

  • One common approach starts from 2-substituted pyrrole or pyridine derivatives. For example, pyrrolo[2,3-b]pyridine can be synthesized by cyclization of appropriately substituted pyrrole precursors with aldehydes or nitriles under basic or acidic conditions, often involving Knoevenagel condensation followed by ring closure. Photochemical ring contraction methods have also been reported for related azaindole systems, which can be adapted for pyrrolo[2,3-b]pyridine synthesis.

  • Schneller et al. described a method where N-benzylaminoacetaldehyde hydrochloride reacts with diethyl acetonedicarboxylate in alkaline medium to form ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate, which upon further treatment with liquid ammonia and dehydration yields pyrrolo[3,2-c]pyridine derivatives. Although this is a different regioisomer, the methodology provides insight into pyrrolo-fused pyridine synthesis.

Introduction of Carboxylic Acid Groups

  • The 3,5-dicarboxylic acid substitution pattern is typically introduced via ester intermediates. For example, diethyl malonate or malonic acid derivatives are used in Knoevenagel condensations with pyrrole or pyridine precursors to install ester groups, which are subsequently hydrolyzed to carboxylic acids.

  • Ester hydrolysis is commonly performed under basic conditions (e.g., NaOH in methanol or aqueous media) followed by acidification to precipitate the dicarboxylic acid product.

Methylation of the Pyrrolo Nitrogen

  • The 1-methyl substitution on the pyrrolo nitrogen is achieved by methylation of the parent pyrrolo[2,3-b]pyridine. This can be done either by starting from 1-methylpyrrolo[2,3-b]pyridine or by methylation of the nitrogen after core formation.

  • A key intermediate, 1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde, is prepared by formylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine using phosphoryl chloride (POCl3) and dimethylformamide (DMF) at low temperature (0 °C) followed by warming to 60 °C. This reaction proceeds with good yields (up to 83%) and is a critical step for further functionalization.

Purification and Isolation

  • After synthesis, the reaction mixtures are typically worked up by acid-base extraction, filtration through Celite, and washing with organic solvents such as ethyl acetate and dichloromethane.

  • Ion exchange resins (e.g., DOWEX 50WX2-400) are used to purify the product by adsorbing impurities and releasing the target compound upon treatment with ammonia in methanol.

  • Final purification is often achieved by column chromatography on silica gel using appropriate eluents (e.g., ethyl acetate, methanol mixtures).

Representative Experimental Data and Yields

Step Reaction/Transformation Conditions Yield (%) Notes
1 Formylation of 1-methyl-1H-pyrrolo[2,3-b]pyridine POCl3/DMF, 0 °C to 60 °C 74-83 Crude product used directly or purified by chromatography
2 Knoevenagel condensation with aldehydes Methanol, KOH, 50 °C, 5 h 45-60 Formation of substituted intermediates for further reduction
3 Reduction of intermediates Acetonitrile, triethylsilane, TFA, reflux 46-80 Conversion to desired derivatives with improved activity
4 Ester hydrolysis to dicarboxylic acid NaOH, methanol, 50 °C, 30 min Not specified Followed by acidification and extraction
5 Purification by ion exchange resin Methanol, DOWEX resin, ammonia wash Not specified Efficient removal of impurities and isolation of acid

Mechanistic Insights and Optimization Notes

  • The formylation step using POCl3 and DMF is a Vilsmeier-Haack type reaction, which introduces an aldehyde group at the 3-position of the pyrrolo[2,3-b]pyridine ring. Control of temperature is critical to avoid side reactions and degradation.

  • Knoevenagel condensation efficiency depends on the choice of base; potassium hydroxide and piperidine have been used with varying success. Piperidine can sometimes lead to side products such as pyrrolizin-3-ones, indicating the need for careful base selection.

  • Reduction steps using triethylsilane and trifluoroacetic acid are mild and provide good yields of reduced derivatives, which can be further functionalized or tested for biological activity.

  • Ion exchange resin purification is a practical method to isolate the dicarboxylic acid form, especially when direct crystallization is challenging.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.